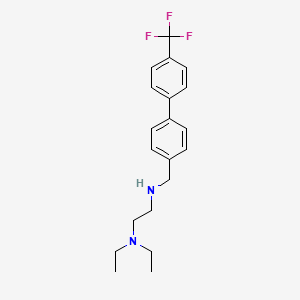
N,N-ジエチル-N'-(4'-トリフルオロメチルビフェニル-4-イルメチル)-エタン-1,2-ジアミン
概要
説明
N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine is a useful research compound. Its molecular formula is C20H25F3N2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
この化合物は、抗ウイルス研究の分野で有望な結果を示しています。インドール誘導体は、この化合物と構造的な類似性を共有しており、インフルエンザAやコクサッキーB4ウイルスなど、さまざまなウイルスに対して阻害活性を示すことが報告されています。 トリフルオロメチル基とビフェニル部分の存在は、この化合物のウイルスタンパク質への結合親和性を高めることで、その抗ウイルス能力を潜在的に強化する可能性があります .
抗炎症作用
この化合物の構造フレームワークは、潜在的な抗炎症作用を示唆しています。インドール誘導体は、炎症性経路を調節する能力で知られており、慢性炎症性疾患の治療に役立つ可能性があります。 さらなる研究では、細胞モデルにおける炎症マーカーの減少におけるその有効性を検討することができます .
抗がんの可能性
ビフェニル構造を有する化合物、特にトリフルオロメチル基など、親油性を高める置換基を有する化合物は、その抗がん特性について研究されてきました。 この化合物は、さまざまな癌細胞株における癌細胞の増殖を阻害し、アポトーシスを誘導する能力について調査することができます .
抗HIV効果
インドール誘導体は、その抗HIV活性について研究されており、一部の化合物はHIV-1およびHIV-2株に対して有意な阻害効果を示しています。 問題の化合物は、その構造的複雑さと高親和性結合の可能性を考えると、潜在的な抗HIV薬としてさらに調査する候補となる可能性があります .
抗酸化活性
この化合物のインドールコアは、抗酸化特性と関連付けられています。 フリーラジカルをスカベンジし、細胞を酸化ストレスから保護する能力について評価することができます。酸化ストレスは、多くの変性疾患の原因となる要因です .
抗菌効力
インドール誘導体は、広範囲の抗菌活性を示しています。 この化合物は、さまざまな細菌および真菌株に対して試験を行い、新しい抗菌薬としての有効性を評価することができます。これは、抗生物質耐性が増加する時代において非常に重要です .
抗結核活性
新しい抗結核薬の緊急の必要性から、この化合物の潜在的な抗結核活性は、大きな関心を集める可能性があります。 その構造的特徴により、結核菌の酵素または結核菌に固有の経路を標的とすることができる可能性があります .
抗糖尿病アプリケーション
インドール部分は、抗糖尿病効果を持つ多くの薬理学的に活性な化合物に存在します。 この化合物を用いたインスリン感受性またはグルコース代謝の調節に関する研究は、糖尿病治療のための新しい道を切り開く可能性があります .
特性
IUPAC Name |
N',N'-diethyl-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N2/c1-3-25(4-2)14-13-24-15-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20(21,22)23/h5-12,24H,3-4,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBYREFQWDUSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459634 | |
| Record name | N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304694-40-4 | |
| Record name | N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIETHYL-N'- [[4'- (TRIFLUOROMETHYL) [1,1'-BIPHENYL] -4-YL] METHYL] -1,2-ETHANEDIAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
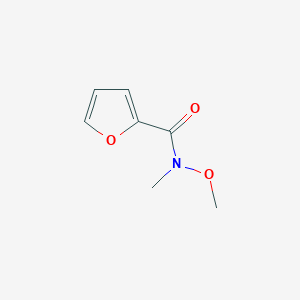



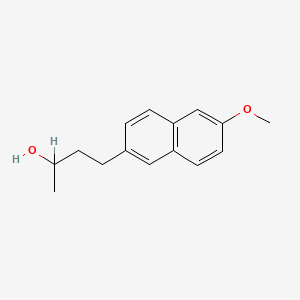
![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)

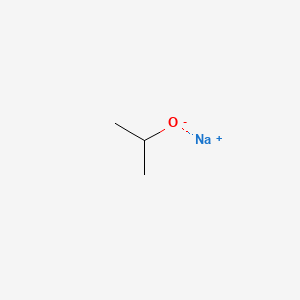

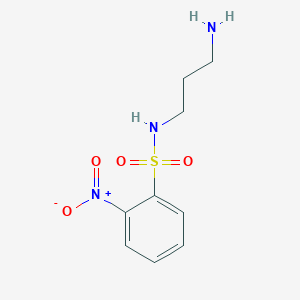

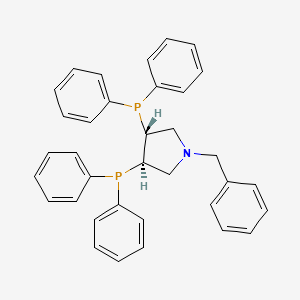
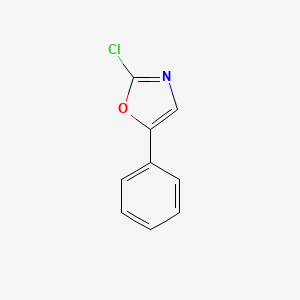
![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)
